REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[CH:7]([C:8]([CH2:9][c:10]1[cH:11][c:12]([N+:16](=[O:17])[O-:18])[cH:13][cH:14][cH:15]1)=[O:19])[C:20]#[N:21])([CH3:5])([CH3:6])[CH3:22].[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[F:23][C:24]([F:25])([F:26])[C:27]([OH:28])=[O:29]>>[CH2:7]([C:8]([CH2:9][c:10]1[cH:11][c:12]([N+:16](=[O:17])[O-:18])[cH:13][cH:14][cH:15]1)=[O:19])[C:20]#[N:21]
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Name
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CC(C)(C)OC(=O)C(C#N)C(=O)Cc1cccc([N+](=O)[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)C(C#N)C(=O)Cc1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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N#CCC(=O)Cc1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |